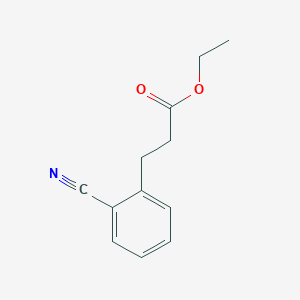

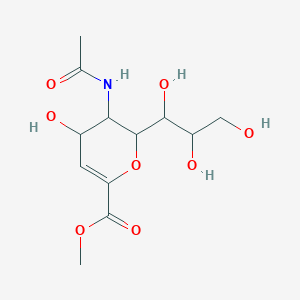

![molecular formula C20H21N3O4 B12286840 4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12286840.png)

4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[321]octane is a complex organic compound that belongs to the class of azides Azides are known for their high reactivity due to the presence of the azide functional group (-N3) This compound is characterized by its unique bicyclic structure, which includes two phenylmethoxy groups and an azido group

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan umfasst in der Regel mehrere Schritte. Ein gängiges Verfahren beginnt mit der Herstellung des bicyclischen Kerns, gefolgt von der Einführung der Phenylmethoxygruppen und schließlich der Azidgruppe. Die Reaktionsbedingungen erfordern häufig den Einsatz spezifischer Reagenzien und Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Herstellung des bicyclischen Kerns: Der bicyclische Kern kann durch eine Diels-Alder-Reaktion synthetisiert werden, die die Cycloaddition eines Diens und eines Dienophils beinhaltet. Dieser Schritt ist entscheidend, da er das Rückgrat der Verbindung bildet.

Einführung von Phenylmethoxygruppen: Die Phenylmethoxygruppen werden durch eine nucleophile Substitutionsreaktion eingeführt. Dieser Schritt beinhaltet typischerweise die Verwendung von Phenylmethanol und einer geeigneten Base, um die Substitution zu erleichtern.

Einführung der Azidgruppe: Der letzte Schritt beinhaltet die Einführung der Azidgruppe. Dies kann durch die Reaktion der Zwischenverbindung mit Natriumazid (NaN3) unter geeigneten Bedingungen erreicht werden.

Industrielle Produktionsverfahren

Die industrielle Produktion von 4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist optimiert, um Kosteneffizienz und Skalierbarkeit zu gewährleisten. Zu den wichtigsten Aspekten gehören die Auswahl der Lösungsmittel, Reaktionstemperaturen und Reinigungsmethoden, um eine hohe Ausbeute und Reinheit zu erzielen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um je nach verwendetem Oxidationsmittel verschiedene Produkte zu bilden.

Reduktion: Die Reduktion der Azidgruppe kann zur Bildung von Aminen führen.

Substitution: Die Phenylmethoxygruppen können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) sind gebräuchliche Reduktionsmittel.

Substitution: Nucleophile wie Hydroxidionen (OH-) und Alkoxidionen (RO-) werden für Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion primäre Amine liefern kann.

Wissenschaftliche Forschungsanwendungen

4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird aufgrund seiner reaktiven Azidgruppe als Baustein in der organischen Synthese verwendet.

Biologie: Die Verbindung kann in Biokonjugationsreaktionen verwendet werden, bei denen sie zur Markierung von Biomolekülen beiträgt.

Industrie: Wird bei der Herstellung von Polymeren und Materialien mit einzigartigen Eigenschaften verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan beinhaltet die Reaktivität der Azidgruppe. Die Azidgruppe kann eine Vielzahl von Reaktionen eingehen, darunter Cycloaddition und Reduktion, was zur Bildung verschiedener Produkte führt. Diese Reaktionen beinhalten häufig die Bildung hochreaktiver Zwischenprodukte wie Nitrene, die mit anderen Molekülen weiterreagieren können.

Wirkmechanismus

The mechanism of action of 4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane involves the reactivity of the azido group. The azido group can undergo a variety of reactions, including cycloaddition and reduction, leading to the formation of different products. These reactions often involve the formation of highly reactive intermediates such as nitrenes, which can further react with other molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Azabicyclo[3.2.1]octan: Ein stickstoffhaltiger Heterocyclus mit erheblichem Potenzial in der Wirkstoffforschung.

8-Azabicyclo[3.2.1]octan: Der zentrale Kern von Tropanalkaloiden, die für ihre biologischen Aktivitäten bekannt sind.

Einzigartigkeit

4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan ist aufgrund des Vorhandenseins sowohl von Azid- als auch von Phenylmethoxygruppen einzigartig. Diese Kombination funktioneller Gruppen bietet eine vielseitige Plattform für verschiedene chemische Reaktionen und Anwendungen, was es von anderen ähnlichen Verbindungen unterscheidet.

Eigenschaften

Molekularformel |

C20H21N3O4 |

|---|---|

Molekulargewicht |

367.4 g/mol |

IUPAC-Name |

4-azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane |

InChI |

InChI=1S/C20H21N3O4/c21-23-22-17-19(25-12-15-9-5-2-6-10-15)18(16-13-26-20(17)27-16)24-11-14-7-3-1-4-8-14/h1-10,16-20H,11-13H2 |

InChI-Schlüssel |

WGZHSGODUTUPCP-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2C(C(C(C(O1)O2)N=[N+]=[N-])OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

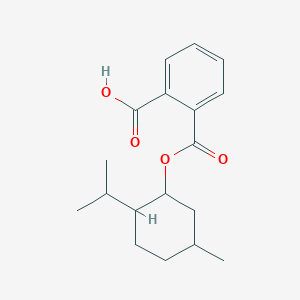

![3-[(4-Sulfanylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B12286772.png)

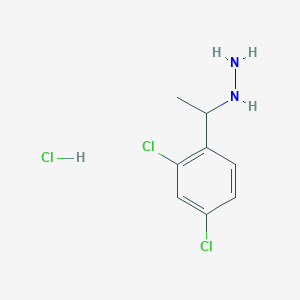

![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B12286790.png)

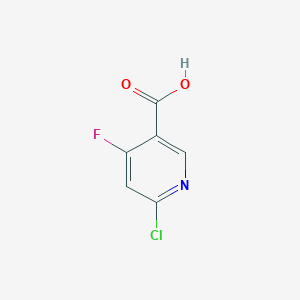

![Hydroxylamine,O-[(2-chloro-3-pyridinyl)methyl]-](/img/structure/B12286791.png)

![3,27-bis(2-butyloctyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B12286804.png)

![6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid](/img/structure/B12286829.png)

![7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12286834.png)